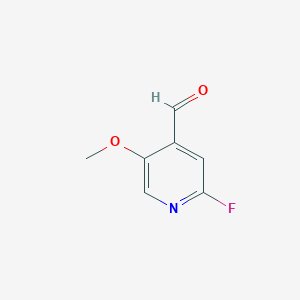
Chloro(2-methylphenyl)(N,N,N',N'-tetramethyl-1,2-ethylenediamine)nickel(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II):
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II) typically involves the reaction of nickel(II) chloride with 2-methylphenylmagnesium bromide in the presence of N,N,N’,N’-tetramethyl-1,2-ethylenediamine . The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
化学反応の分析
Types of Reactions: Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to nickel(I) complexes.
Substitution: The chloro ligand can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Ligand substitution reactions often require phosphines or amines as reagents.
Major Products:
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) complexes.
Substitution: Various nickel complexes with different ligands.
科学的研究の応用
Chemistry: Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II) is widely used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions .
Biology and Medicine: biological systems and medicine . Its ability to form stable complexes with various ligands makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceutical intermediates . Its catalytic properties are leveraged to improve the efficiency and selectivity of chemical processes .
作用機序
The mechanism by which Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II) exerts its effects involves the formation of nickel complexes with various ligands. These complexes can participate in oxidative addition , reductive elimination , and transmetalation reactions, which are key steps in many catalytic cycles . The molecular targets and pathways involved depend on the specific reaction and ligands used .
類似化合物との比較
- Chloro(phenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II)
- Chloro(2,4-dimethylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II)
- Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)palladium(II)
Uniqueness: Chloro(2-methylphenyl)(N,N,N’,N’-tetramethyl-1,2-ethylenediamine)nickel(II) is unique due to its specific ligand environment and nickel center , which provide distinct catalytic properties. Its ability to form stable complexes with a variety of ligands makes it versatile for different catalytic applications .
特性
IUPAC Name |
chloronickel;methylbenzene;N,N,N',N'-tetramethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.C6H16N2.ClH.Ni/c1-7-5-3-2-4-6-7;1-7(2)5-6-8(3)4;;/h2-5H,1H3;5-6H2,1-4H3;1H;/q-1;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHSSMUEZWZHPB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[C-]1.CN(C)CCN(C)C.Cl[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2Ni- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














